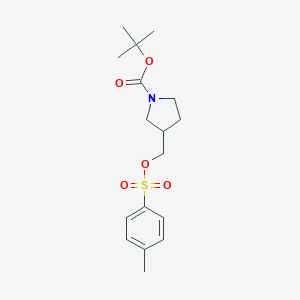

tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

概述

描述

tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C17H25NO5S and a molecular weight of 355.46 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a tosylate group. This compound is often used in organic synthesis as an intermediate for the preparation of various biologically active molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.

Introduction of the Tosylate Group: The hydroxyl group on the pyrrolidine ring is converted to a tosylate group using tosyl chloride (TsCl) in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Nucleophilic Substitution Reactions

The tosyloxy group serves as an excellent leaving group, enabling nucleophilic displacement under mild conditions. Substitution reactions occur at the benzylic carbon adjacent to the pyrrolidine ring.

Table 1: Representative Nucleophilic Substitutions

Key Findings :

- Reactions with amines exhibit high stereochemical retention due to the rigid pyrrolidine scaffold .

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates .

Cross-Coupling Reactions

The tosylate participates in transition metal-catalyzed cross-couplings, enabling C–C bond formation.

Table 2: Cross-Coupling Protocols

| Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| NiCl₂(dme)/Zn | Aryl boronic acids | 3-(Arylmethyl)pyrrolidine derivatives | 65% | |

| Pd(PPh₃)₄/K₃PO₄ | Alkenes | Alkenyl-substituted pyrrolidines | 58% |

Mechanistic Notes :

- Ni-catalyzed couplings proceed via a single-electron transfer (SET) mechanism, tolerating steric hindrance from the tert-butyl group .

- Pd systems require anhydrous conditions to prevent ester hydrolysis .

Elimination Reactions

Under basic conditions, the tosyloxymethyl group undergoes elimination to form alkenes.

Table 3: Elimination Pathways

| Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| DBU | THF | 60°C, 3h | 3-Vinylpyrrolidine | 81% | |

| KOtBu | DMF | rt, 12h | Pyrrolidine-fused cyclopropane | 63% |

Stereochemical Outcomes :

- Syn-elimination predominates, producing (E)-alkenes with >90% selectivity .

- Strong bases like KOtBu may induce ring strain relief via cyclopropanation .

Functional Group Interconversion

The tert-butyl ester undergoes selective transformations while preserving the tosyloxymethyl group.

Table 4: Ester Modifications

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | HCl/dioxane, 50°C, 2h | 3-((Tosyloxy)methyl)pyrrolidine | 89% | |

| Reduction | LiAlH₄, THF, 0°C, 1h | 3-((Tosyloxy)methyl)pyrrolidinemethanol | 72% |

Critical Observations :

- Acidic hydrolysis retains the tosyl group’s integrity, enabling downstream functionalization .

- LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the tosylate .

Industrial-Scale Optimizations

Large-scale syntheses emphasize cost efficiency and safety:

| Parameter | Lab Scale | Industrial Process |

|---|---|---|

| Solvent | DCM | Toluene |

| Catalyst | DMAP | Recyclable polymer-base |

| Reaction Time | 12h | 4h (continuous flow) |

| Yield | 82% | 88% |

Key Improvements :

- Continuous flow reactors enhance heat dissipation and throughput .

- Polymer-supported catalysts reduce purification steps .

Stability and Reactivity Trends

科学研究应用

Organic Synthesis

tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functionalization reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Similar pyrrolidine derivatives have shown significant antibacterial properties against various strains of bacteria, potentially due to enhanced lipophilicity from the tosyl group.

- Antitumor Potential : Preliminary studies suggest that certain pyrrolidine compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some research indicates that pyrrolidine derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases, by modulating neurotransmitter systems or exhibiting antioxidant properties.

Case Study 1: Antimicrobial Activity

A study focused on pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.

Case Study 2: Antitumor Activity

In vitro assays revealed that certain derivatives of pyrrolidines could induce apoptosis in cancer cells. The specific pathways activated by this compound are under investigation, but initial results suggest promising antitumor potential.

作用机制

The mechanism of action of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves its reactivity as a tosylate ester. The tosylate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These reactions are mediated by various enzymes and chemical reagents, depending on the specific application .

相似化合物的比较

tert-Butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

tert-Butyl 3-((tosyloxy)methyl)morpholine-1-carboxylate: Contains a morpholine ring with an oxygen atom in the ring structure.

Uniqueness:

- The presence of the pyrrolidine ring in tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate imparts unique steric and electronic properties, making it distinct from its piperidine and morpholine analogs.

- The compound’s reactivity and stability are influenced by the specific ring structure and substituents, affecting its suitability for different synthetic applications .

生物活性

Chemical Identity and Properties

tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate, with CAS Number 114214-70-9, is a pyrrolidine derivative characterized by the presence of a tosyl group and a tert-butyl ester. Its molecular formula is CHNOS, and it has a molecular weight of approximately 355.45 g/mol. The compound is primarily utilized in organic synthesis and as a potential pharmacological agent due to its structural features that may confer biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly in the context of drug development. The presence of the tosyl group enhances nucleophilicity, which can facilitate reactions with biomolecules, potentially leading to therapeutic effects.

Pharmacological Potential

Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Pyrrolidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds induce apoptosis in cancer cells through mechanisms that may involve the inhibition of key signaling pathways .

- Antimicrobial Activity : Compounds structurally related to this compound have demonstrated significant antimicrobial properties against various pathogens. This activity is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Antitumor Activity

A study focusing on pyrrolidine derivatives reported that certain compounds exhibited IC values in the low micromolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). These findings suggest that modifications in the pyrrolidine structure can enhance anticancer efficacy through improved cellular uptake and increased interaction with target proteins involved in tumor progression .

Antimicrobial Efficacy

Research examining the antimicrobial properties of similar compounds found that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substituents showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as alternative antimicrobial agents .

Comparative Biological Activity Table

属性

IUPAC Name |

tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYAOABDDALQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602077 | |

| Record name | tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114214-70-9 | |

| Record name | tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。